amine dihydrochloride CAS No. 2866319-13-1](/img/structure/B13453622.png)
[2-(Azepan-1-yl)ethyl](methyl)amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azepan-1-yl)ethylamine dihydrochloride: is a chemical compound with the molecular formula C9H20N2·2HCl. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)ethylamine dihydrochloride typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane, under acidic or basic conditions.
Alkylation: The azepane ring is then alkylated with an appropriate alkylating agent, such as ethyl bromide, to introduce the ethyl group.
Methylation: The resulting compound is further methylated using methyl iodide or a similar methylating agent to form 2-(Azepan-1-yl)ethylamine.
Formation of Dihydrochloride Salt: Finally, the free base is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of 2-(Azepan-1-yl)ethylamine dihydrochloride may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to achieve efficient large-scale production.
化学反応の分析
Types of Reactions
2-(Azepan-1-yl)ethylamine dihydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the amine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often carried out in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(Azepan-1-yl)ethylamine dihydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Employed in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(Azepan-1-yl)ethylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
2-(Azepan-1-yl)ethylamine dihydrochloride: can be compared with other similar compounds, such as:
[2-(Azepan-1-yl)ethyl]amine: Lacks the methyl group, which may result in different reactivity and biological activity.
2-(Piperidin-1-yl)ethylamine: Contains a six-membered piperidine ring instead of the seven-membered azepane ring, leading to variations in chemical and physical properties.
2-(Morpholin-1-yl)ethylamine:
The uniqueness of 2-(Azepan-1-yl)ethylamine dihydrochloride lies in its seven-membered azepane ring, which imparts distinct steric and electronic properties, making it valuable for specific chemical and biological applications.
特性
CAS番号 |
2866319-13-1 |
|---|---|
分子式 |
C9H22Cl2N2 |
分子量 |
229.19 g/mol |
IUPAC名 |
2-(azepan-1-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H20N2.2ClH/c1-10-6-9-11-7-4-2-3-5-8-11;;/h10H,2-9H2,1H3;2*1H |
InChIキー |
SXROCOSFTVPTRO-UHFFFAOYSA-N |
正規SMILES |
CNCCN1CCCCCC1.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


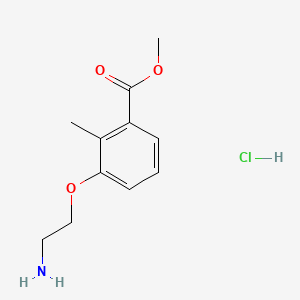
![Ethyl 1-aminospiro[2.2]pentane-1-carboxylate hydrochloride](/img/structure/B13453542.png)
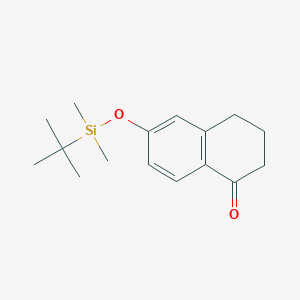
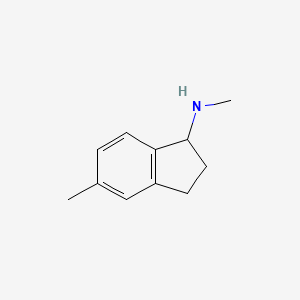
![tert-butyl N-[5-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B13453556.png)

![[5-(2-Aminoethyl)furan-2-yl]methanol](/img/structure/B13453562.png)
![(1R,5S,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13453576.png)
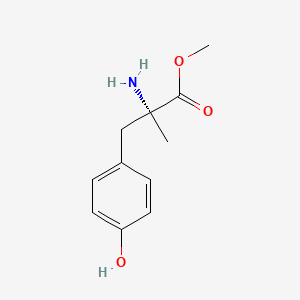
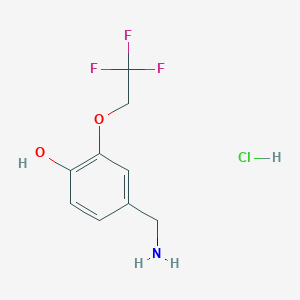

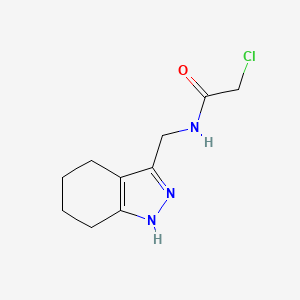

![Methyl({2-oxabicyclo[2.2.1]heptan-4-yl}methyl)amine](/img/structure/B13453619.png)
